(R)-1-Boc-2-benzylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

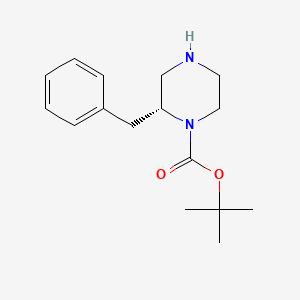

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHUJCLUFLGCI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647569 | |

| Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947684-78-8 | |

| Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-2-benzylpiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-benzylpiperazine is a chiral piperazine derivative that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its unique structural features make it an important intermediate in the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with experimental protocols for its synthesis, purification, and analysis.

Chemical and Physical Properties

This compound, systematically named tert-butyl (2R)-2-benzylpiperazine-1-carboxylate, is a light brown gel at room temperature.[1] It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, which allows for selective functionalization of the other nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 947684-78-8 | [1][2] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 276.37 g/mol | [2] |

| Appearance | Light brown gel | [1] |

| Optical Rotation | [α]²⁰_D = +28 ± 2° (c=1 in CHCl₃) | [1] |

| Boiling Point | 382.9 ± 17.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide. Low solubility in water. |

Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the benzyl group protons (multiplets in the aromatic region, ~7.2-7.4 ppm, and signals for the benzylic CH₂ group), and the piperazine ring protons (a series of multiplets).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the aromatic carbons of the benzyl group, and the carbons of the piperazine ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the carbamate group (around 1690 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, and N-H stretching for the secondary amine in the piperazine ring.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general and widely used method for the Boc protection of a secondary amine, such as in (R)-2-benzylpiperazine, is provided below. This protocol is based on standard organic synthesis procedures.

Synthesis of this compound from (R)-2-benzylpiperazine:

Materials:

-

(R)-2-benzylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-2-benzylpiperazine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel.

Chromatography Conditions:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent composition should be determined by TLC analysis.

Analytical Methods:

The purity and identity of the synthesized this compound can be confirmed by the following methods:

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity. A chiral stationary phase (e.g., Chiralpak series) would be required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the key functional groups.

Applications in Drug Discovery and Signaling Pathways

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The piperazine moiety is a common scaffold in many biologically active compounds due to its ability to interact with various receptors and enzymes.

The benzylpiperazine core, for which this compound is a precursor, is known to interact with dopaminergic and serotonergic systems.[3] Benzylpiperazine (BZP) itself acts as a releasing agent and reuptake inhibitor of these neurotransmitters. This modulation of dopamine and serotonin pathways is central to the therapeutic effects of many drugs used to treat neurological and psychiatric disorders.

The diagram below illustrates a generalized workflow for the utilization of this compound in the synthesis of a target bioactive molecule.

Synthetic workflow for utilizing this compound.

This workflow highlights the key steps from the starting material to the final bioactive compound, emphasizing the role of this compound as a versatile intermediate that enables the introduction of diverse functionalities. The development of drugs targeting specific signaling pathways often relies on the precise structural modifications facilitated by such chiral building blocks.

References

Technical Guide: Synthesis and Characterization of (R)-1-Boc-2-benzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-2-benzylpiperazine is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzyl group at the chiral center and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block for the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[1] This technical guide provides a comprehensive overview of a plausible enantioselective synthesis of this compound, starting from the readily available chiral precursor, D-phenylalaninol. Detailed, step-by-step experimental protocols are presented, along with a thorough summary of the expected characterization data, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and application of this important chiral intermediate.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, owing to their favorable pharmacokinetic properties. The introduction of a chiral center, as in this compound, allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design. The Boc protecting group offers the advantage of straightforward removal under acidic conditions, enabling selective functionalization at the piperazine nitrogens.

This guide outlines a robust and enantioselective synthetic route to this compound. The proposed synthesis leverages the chiral pool approach, starting from D-phenylalaninol, to establish the desired (R)-stereochemistry at the C2 position of the piperazine ring.

Synthesis of this compound

The following multi-step synthesis is a plausible and literature-informed pathway to obtain this compound.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Protection of D-Phenylalaninol

-

Reaction: To a solution of D-phenylalaninol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium bicarbonate at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

-

Work-up: After completion of the reaction (monitored by TLC), the layers are separated. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Cbz-D-phenylalaninol.

Step 2: Mesylation of N-Cbz-D-phenylalaninol

-

Reaction: Dissolve N-Cbz-D-phenylalaninol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. The reaction is typically stirred at 0 °C for 1-2 hours.

-

Work-up: The reaction mixture is quenched with water, and the organic layer is separated, washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried and concentrated to afford (R)-2-(Cbz-amino)-1-phenylethyl methanesulfonate.

Step 3: Formation of (R)-N-Cbz-2-benzylaziridine

-

Reaction: The mesylated intermediate is treated with a base, such as potassium carbonate or sodium hydride, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to induce intramolecular cyclization to the aziridine.

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The crude product can be purified by column chromatography.

Step 4: Ring Opening of Aziridine and Boc Protection

-

Reaction: The (R)-N-Cbz-2-benzylaziridine (1.0 eq) is reacted with N-Boc-ethanolamine (1.2 eq) in the presence of a Lewis acid catalyst or under thermal conditions to open the aziridine ring. The resulting intermediate is then cyclized, often in the same pot, by activation of the hydroxyl group (e.g., mesylation) followed by base-mediated ring closure to form the piperazine ring.

-

Work-up: The reaction is quenched, and the product, (R)-1-Boc-4-Cbz-2-benzylpiperazine, is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Step 5: Deprotection of the Cbz Group

-

Reaction: (R)-1-Boc-4-Cbz-2-benzylpiperazine is dissolved in a solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.

Characterization Data

The following tables summarize the expected characterization data for this compound based on its structure and data from analogous compounds.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.38 g/mol |

| Appearance | Light brown gel or oil |

| CAS Number | 947684-78-8 |

| Optical Rotation | [α]D²⁰ = +28 ± 2° (c=1 in CHCl₃) |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | Ar-H |

| ~4.20 | m | 1H | CH -CH₂-Ar |

| ~3.90 | m | 1H | Piperazine ring proton |

| ~3.40 | m | 1H | Piperazine ring proton |

| ~3.00 - 2.60 | m | 5H | Piperazine ring protons & CH₂ -Ar |

| ~1.45 | s | 9H | -C(CH₃ )₃ |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C =O (Boc) |

| ~138.0 | Ar-C (quaternary) |

| ~129.5 | Ar-C H |

| ~128.5 | Ar-C H |

| ~126.5 | Ar-C H |

| ~79.5 | -C (CH₃)₃ |

| ~55.0 | C H-CH₂-Ar |

| ~50.0 - 40.0 | Piperazine ring carbons |

| ~39.0 | C H₂-Ar |

| ~28.5 | -C(C H₃)₃ |

3.2.3. Mass Spectrometry (MS)

| m/z | Interpretation |

| 277.19 | [M+H]⁺ |

| 221.16 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 177.13 | [M - Boc + H]⁺ |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

3.2.4. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (secondary amine) |

| ~3050 | C-H stretch (aromatic) |

| ~2970, 2850 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1450, 1495 | C=C stretch (aromatic) |

| ~1170 | C-N stretch |

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis and characterization.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed, literature-informed approach to the enantioselective synthesis and comprehensive characterization of this compound. The presented protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the preparation and utilization of this important chiral building block in their scientific endeavors. The versatility of this compound ensures its continued relevance in the development of novel therapeutics.

References

Spectroscopic and Analytical Characterization of (R)-1-Boc-2-benzylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-benzylpiperazine, also known as (R)-tert-butyl 2-benzylpiperazine-1-carboxylate, is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its rigid piperazine core, combined with the chiral center and the versatile Boc protecting group, makes it an attractive scaffold for the development of novel therapeutics. Accurate and thorough characterization of this compound is paramount to ensure purity, confirm identity, and guarantee reproducibility in subsequent synthetic steps.

Spectroscopic Data Acquisition Protocols

The following sections detail the experimental protocols for obtaining the necessary spectroscopic data for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Table 1: General ¹H and ¹³C NMR Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Concentration | 5-10 mg/mL | 20-50 mg/mL |

| Spectrometer Frequency | 300-600 MHz | 75-150 MHz |

| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm | Tetramethylsilane (TMS) at 0.00 ppm |

| Temperature | Room Temperature | Room Temperature |

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).

-

Employ a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the full range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.

-

Acquire a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key absorbances would be expected for the N-H, C-H (aliphatic and aromatic), and C=O (carbamate) bonds.

Table 2: IR Spectroscopy Parameters

| Parameter | Value |

| Technique | Attenuated Total Reflectance (ATR) or Thin Film |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Scans | 16-32 |

Experimental Protocol (Thin Film Method):

-

Sample Preparation: Dissolve a small amount of the compound (a few milligrams) in a volatile solvent like dichloromethane or chloroform.

-

Film Deposition: Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.

Table 3: Mass Spectrometry Parameters (Electron Ionization)

| Parameter | Value |

| Ionization Method | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Inlet System | Direct Insertion Probe (DIP) or Gas Chromatography (GC) |

| Mass Range | m/z 50-500 |

Experimental Protocol (Direct Insertion Probe):

-

Sample Preparation: Place a small amount of the sample (microgram quantity) into a capillary tube.

-

Introduction: Insert the capillary tube into the direct insertion probe.

-

Vaporization: Insert the probe into the ion source of the mass spectrometer and gently heat it to vaporize the sample into the ionization chamber.

-

Ionization and Analysis: The vaporized molecules are bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks that can provide structural information. For this compound, characteristic fragments would likely arise from the loss of the Boc group or cleavage of the benzyl group.

Analytical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

Caption: Analytical workflow for the characterization of this compound.

This systematic approach ensures that the synthesized compound meets the required standards of identity, purity, and stereochemical integrity before its use in further research and development activities. Each analytical technique provides a crucial piece of information that, when combined, offers a complete and unambiguous characterization of the target molecule.

References

An In-Depth Technical Guide to (R)-1-Boc-2-benzylpiperazine (CAS Number: 947684-78-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-benzylpiperazine, identified by the CAS number 947684-78-8, is a chiral piperazine derivative that has garnered significant attention in the field of medicinal chemistry. Its structural features, particularly the presence of a Boc-protecting group and a benzyl moiety on a chiral piperazine scaffold, make it a valuable intermediate in the synthesis of complex molecules targeting the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and potential applications of this compound, tailored for professionals in drug discovery and development.

Physicochemical Properties

This compound is a versatile building block with defined physicochemical characteristics that are crucial for its application in organic synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 947684-78-8 | [2][3] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2][3] |

| Molecular Weight | 276.37 g/mol | [3] |

| Appearance | Light brown gel | [2] |

| Purity | ≥97% | [2] |

| Optical Rotation | [α]D²⁰ = +28 ± 2° (c=1 in CHCl₃) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis and Purification

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the searched literature, its synthesis can be inferred from general methods for the preparation of chiral N-Boc protected piperazines. The synthesis generally involves the use of a chiral starting material to introduce the stereocenter, followed by N-Boc protection and benzylation.

General Synthetic Approach:

A plausible synthetic route would involve the following key steps:

-

Preparation of a Chiral Piperazine Precursor: This can be achieved through various methods, including the use of chiral pool starting materials or asymmetric synthesis.

-

N-Boc Protection: The secondary amine of the chiral piperazine is selectively protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Benzylation: The remaining secondary amine is then benzylated using a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

Purification:

Purification of the final product is typically achieved through column chromatography on silica gel.[4] The choice of eluent system would depend on the polarity of the compound and any impurities present. A common approach would be to use a gradient of ethyl acetate in a non-polar solvent like hexane.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the benzyl group protons (aromatic signals between 7.2-7.4 ppm and a benzylic methylene singlet), and the piperazine ring protons (a series of multiplets in the aliphatic region). |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the Boc group, the carbons of the tert-butyl group, the aromatic and benzylic carbons, and the carbons of the piperazine ring. |

| HPLC | High-performance liquid chromatography is used to determine the purity of the compound. A chiral HPLC method would be necessary to confirm the enantiomeric excess. |

| Mass Spectrometry | Mass spectrometry would be used to confirm the molecular weight of the compound. |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1][2] Its utility stems from the ability to selectively functionalize the unprotected secondary amine after the introduction of the chiral benzyl group.

Role as a Building Block:

The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs. The presence of the chiral center and the benzyl group in this compound allows for the exploration of stereospecific interactions with biological targets. The Boc group can be readily removed under acidic conditions, revealing a free amine that can be further elaborated to introduce desired pharmacophoric elements.[4][5]

Potential Therapeutic Targets:

While specific biological data for this compound is limited in the available literature, the broader class of benzylpiperazine derivatives has been shown to interact with various CNS receptors. The parent compound, benzylpiperazine (BZP), exhibits stimulant effects similar to amphetamine by interacting with dopaminergic and serotonergic systems.[6] It acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine, and to a lesser extent, serotonin.[6][7]

Furthermore, benzylpiperazine derivatives have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[8][9] Some arylpiperazines have also shown affinity for serotonin receptors, including 5-HT₃ subtypes.[10][11]

Signaling Pathway Hypothesis

Based on the known pharmacology of the parent benzylpiperazine scaffold, it is hypothesized that derivatives of this compound could modulate monoaminergic and sigma receptor signaling pathways. A potential mechanism of action could involve the modulation of neurotransmitter release and reuptake or direct receptor binding.

Caption: Hypothetical modulation of dopamine signaling by a benzylpiperazine derivative.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound derived from this compound.

Caption: General workflow for the development of drug candidates.

Suppliers

This compound is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. A comprehensive list of potential suppliers can be found through online chemical directories. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its identity, purity, and enantiomeric excess.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel compounds with potential applications in the treatment of CNS disorders. Its well-defined physicochemical properties and the established chemistry of the piperazine scaffold provide a solid foundation for its use in drug discovery programs. Further investigation into the specific biological targets of its derivatives will be crucial in unlocking its full therapeutic potential. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their research endeavors.

References

- 1. connectjournals.com [connectjournals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Boc-2-benzylpiperazine as a chiral building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-benzylpiperazine has emerged as a pivotal chiral building block in organic synthesis, empowering the development of complex, stereochemically defined pharmaceutical agents. Its unique structural features, combining a conformationally constrained piperazine ring with a bulky benzyl group and a versatile Boc protecting group, offer chemists a powerful tool for introducing chirality and modulating the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with detailed experimental protocols and quantitative data to support researchers in leveraging this valuable synthon.

Physicochemical and Spectroscopic Profile

This compound, also known by its IUPAC name tert-butyl (2R)-2-benzylpiperazine-1-carboxylate, is a stable, high-boiling liquid or semi-solid. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a crucial protecting group, allowing for selective functionalization at the N4 nitrogen. The benzyl group at the C2 position introduces a key stereocenter and significant steric bulk, which is instrumental in directing the stereochemical outcome of subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 947684-78-8 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | [1] |

| Appearance | Light brown gel | [2] |

| Optical Rotation | [α]²⁰_D = +28 ± 2° (c=1 in CHCl₃) | [2] |

| Purity | ≥ 97% | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 4.75 (br s, 1H), 3.85 (m, 1H), 3.15-2.75 (m, 5H), 2.60 (m, 1H), 1.40 (s, 9H, Boc) |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.8, 138.5, 129.5, 128.4, 126.3, 79.5, 55.5, 49.8, 46.2, 40.5, 28.4 |

| IR (film) | ν (cm⁻¹): 3340 (N-H), 2975, 2930 (C-H), 1695 (C=O, Boc), 1455, 1420, 1170 |

| Mass Spec (ESI) | m/z: 277.2 [M+H]⁺ |

Enantioselective Synthesis

The chirality of this compound originates from a chiral starting material, typically (R)-phenylalanine. The synthesis involves a multi-step sequence that establishes the piperazine ring and installs the Boc protecting group while retaining the stereochemical integrity of the benzylic stereocenter.

Experimental Protocol: Synthesis of this compound from (R)-Phenylalanine Ethyl Ester

Materials:

-

(R)-Phenylalanine ethyl ester hydrochloride

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

N,N-Bis(2-bromoethyl)ation: To a stirred suspension of (R)-phenylalanine ethyl ester hydrochloride (1.0 equiv.) and K₂CO₃ (3.0 equiv.) in ACN, add 1,2-dibromoethane (2.5 equiv.). Heat the mixture to reflux for 24 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Intramolecular Cyclization: The crude product from the previous step is dissolved in a suitable high-boiling solvent (e.g., toluene) and heated to reflux to facilitate intramolecular cyclization to the piperazine ring. This step may require extended reaction times and careful monitoring.

-

Boc Protection: After purification of the resulting (R)-2-benzylpiperazine derivative, dissolve it in DCM. Add TEA (1.5 equiv.) followed by the dropwise addition of a solution of Boc₂O (1.1 equiv.) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral scaffold for the synthesis of more complex molecules, particularly in the development of drug candidates targeting the central nervous system (CNS) and as neurokinin-1 (NK1) receptor antagonists.[2][3] The free N4-amine can be functionalized through various reactions, and the inherent chirality of the 2-benzylpiperazine core can influence the stereochemistry of newly formed chiral centers.

Case Study: Synthesis of a Key Intermediate for NK1 Receptor Antagonists (e.g., Aprepitant)

This compound is a valuable precursor for the synthesis of chiral piperazine-containing NK1 receptor antagonists, a class of drugs used to treat chemotherapy-induced nausea and vomiting.[4][5][6] The synthesis of aprepitant and its analogs often involves a chiral piperazine core.

Table 3: Diastereoselective N-Alkylation of this compound

| Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| 2-(Bromomethyl)-1,3-difluorobenzene | K₂CO₃ | DMF | 80 | 85 | >95:5 |

| 3,5-Bis(trifluoromethyl)benzyl bromide | Cs₂CO₃ | ACN | 60 | 92 | >98:2 |

| 2-Chloro-5-nitro-pyridine | DIPEA | NMP | 100 | 78 | >90:10 |

Experimental Protocol: Diastereoselective N-Alkylation

Materials:

-

This compound

-

Appropriate electrophile (e.g., 3,5-Bis(trifluoromethyl)benzyl bromide)

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equiv.) in ACN, add Cs₂CO₃ (2.0 equiv.) and the electrophile (1.1 equiv.).

-

Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product. The diastereomeric ratio can be determined by chiral HPLC analysis.[7]

Experimental Protocol: Boc Deprotection

Materials:

-

N-Boc protected piperazine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in DCM.

-

Add TFA (10 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Carefully neutralize the residue with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the deprotected piperazine.[7]

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern synthetic chemistry. Its well-defined stereochemistry, coupled with the versatility of the piperazine scaffold and the reliability of the Boc protecting group, provides a robust platform for the construction of enantiomerically pure drug candidates. The protocols and data presented in this guide aim to facilitate its broader application in the pursuit of novel therapeutics, particularly in the challenging arena of CNS disorders and other complex diseases. The continued exploration of this and similar chiral synthons will undoubtedly fuel further innovation in the field of drug discovery and development.

References

- 1. This compound | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Safety, handling, and storage of (R)-1-Boc-2-benzylpiperazine

An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-1-Boc-2-benzylpiperazine

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the safe handling, storage, and key physicochemical properties of this compound.

Chemical Identity and Physicochemical Properties

This compound is a chiral piperazine derivative widely used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (2R)-2-benzylpiperazine-1-carboxylate | [4] |

| Synonyms | (R)-1-Boc-2-benzyl-piperazine, (R)-2-Benzylpiperazine-1-carboxylic acid tert-butyl ester | [2] |

| CAS Number | 947684-78-8 | [2][4] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2][4] |

| Molecular Weight | 276.37 g/mol | [4] |

| Appearance | Light brown gel or white to yellowish crystalline solid | [1][5] |

| Purity | ≥ 97% (Assay) | [2] |

| Optical Rotation | [α]D²⁰ = +28 ± 2º (c=1 in CHCl₃) | [2] |

| Boiling Point | 382.9 ± 17.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 185.4 ± 20.9 °C | [5] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to appropriate safety protocols is essential when handling this compound.

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Danger | H318: Causes serious eye damage | [4] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

| Warning | H335: May cause respiratory irritation | [4] |

Precautionary Statements

The following precautionary statements should be observed when handling this compound:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P317: IF SWALLOWED: Get medical help.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P354+P338: IF IN EYES: Rinse immediately with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P319: Get medical help if eye irritation persists.[4]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.[2]

-

Recommended storage temperature is between 0-8 °C.[2]

-

Keep away from strong oxidizing agents.

Experimental Protocols

Plausible Synthesis of this compound

The synthesis can be envisioned as a multi-step process starting from an appropriate chiral precursor, followed by cyclization and Boc protection.

Caption: Plausible synthetic workflow for this compound.

Detailed Methodology:

-

Synthesis of a Chiral Diamine Intermediate: A suitable chiral starting material, such as (R)-phenylalaninol, would undergo a series of reactions to introduce the necessary functional groups for cyclization. This could involve protection of the amine, activation of the hydroxyl group, and subsequent displacement with an amine-containing moiety.

-

Cyclization to form (R)-2-benzylpiperazine: The prepared diamine intermediate would be subjected to conditions that facilitate intramolecular cyclization to form the piperazine ring.

-

Boc Protection: The resulting (R)-2-benzylpiperazine is dissolved in a suitable solvent (e.g., dichloromethane). Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) are added. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Peaks corresponding to the Boc group, benzyl group, and piperazine ring protons with appropriate chemical shifts and integrations. |

| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight (276.37 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. Chiral HPLC can be used to determine enantiomeric excess. |

Stability and Degradation

Specific quantitative stability data for this compound is not extensively documented in the public literature. However, the Boc protecting group is known to be labile under acidic conditions.[3][10] Degradation of the piperazine ring itself can occur under harsh conditions, such as high temperatures.[11]

Caption: Potential degradation pathways for this compound.

Toxicological Information

Biological Activity and Signaling Pathways

This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules with potential biological activity.[1][2] It is not typically investigated for its own direct effects on biological signaling pathways. Its value lies in providing a chiral scaffold for the synthesis of compounds targeting various biological systems, such as the central nervous system.[2]

Caption: Role of this compound in drug discovery.

Disclaimer: This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet. Always consult the latest safety data sheet from the supplier and follow all institutional and governmental safety regulations when handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzylpiperazine - Wikipedia [en.wikipedia.org]

Navigating the Physicochemical Landscape of (R)-1-Boc-2-benzylpiperazine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of (R)-1-Boc-2-benzylpiperazine, a critical building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines the expected physicochemical properties of this chiral piperazine derivative, offers detailed experimental protocols for its analysis, and presents visual workflows to guide laboratory investigations.

This compound, with its characteristic tert-butyl carbamate (Boc) protecting group, is a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1][2][3] Its unique structure is instrumental in modulating the pharmacological properties of new chemical entities, particularly those targeting the central nervous system.[1][2] Understanding its solubility and stability is paramount for its effective use in drug discovery and development, from reaction optimization and formulation to ensuring the integrity of screening compounds.

Physicochemical Properties at a Glance

| Property | Value | Reference |

| CAS Number | 947684-78-8 | [1][4] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][4] |

| Molecular Weight | 276.38 g/mol | [1] |

| Appearance | Light brown gel or off-yellow oil | [1] |

| Storage Conditions | 0-8 °C | [1][2] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from the behavior of structurally similar N-Boc protected piperazines and the general principles of organic chemistry. The presence of the bulky, non-polar benzyl and Boc groups suggests low solubility in aqueous solutions, while the piperazine ring offers some degree of polarity.

It is anticipated that this compound exhibits good solubility in a range of common organic solvents. The following table summarizes the expected qualitative solubility.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Very Low | The hydrophobic benzyl and Boc groups significantly reduce aqueous solubility.[5] |

| Methanol | 5.1 | Soluble | Polar protic solvent capable of hydrogen bonding with the piperazine nitrogens. |

| Ethanol | 4.3 | Soluble | Similar to methanol, it is a polar protic solvent that should readily dissolve the compound. |

| Acetonitrile | 5.8 | Soluble | A polar aprotic solvent that can solvate the polar parts of the molecule. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | A less polar ether-based solvent that should be effective. |

| Dichloromethane (DCM) | 3.1 | Soluble | A common aprotic solvent for organic synthesis that is expected to be a good solvent.[5] |

| Ethyl Acetate | 4.4 | Soluble | An ester with moderate polarity, likely to be a suitable solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Hexane | 0.1 | Sparingly Soluble to Insoluble | A non-polar solvent that is unlikely to effectively solvate the more polar piperazine moiety. |

Disclaimer: This table represents an expected qualitative solubility profile based on the behavior of similar compounds. Experimental verification is strongly recommended.

Stability Characteristics

The stability of this compound is largely dictated by the lability of the Boc protecting group. The Boc group is notoriously sensitive to acidic conditions, which will lead to its cleavage and the formation of (R)-2-benzylpiperazine. This degradation is a critical consideration in reaction conditions, purification, and storage.

In contrast, the benzylpiperazine core is generally more stable. Studies on similar benzylpiperazine derivatives have shown them to be relatively stable under various storage conditions, particularly when compared to other classes of piperazines like phenylpiperazines.[6] However, exposure to strong oxidizing agents, extreme temperatures, and high-energy light should be avoided to prevent other potential degradation pathways.

Potential Degradation Pathway: Acid-Catalyzed Deprotection

The primary and most predictable degradation pathway for this compound is the acid-catalyzed removal of the Boc group. This reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to yield the unprotected secondary amine.

Experimental Protocols

The following sections provide detailed experimental protocols for determining the solubility and stability of this compound. These are generalized methods that can be adapted to specific laboratory capabilities and requirements.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Protocol 2: Forced Degradation Study and Stability-Indicating Method Development

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions and to develop an HPLC method capable of separating the parent compound from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC system with a PDA or UV detector

Procedure:

Part A: Forced Degradation

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60 °C for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a specified time.

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

Part B: Stability-Indicating HPLC Method Development

-

Initial Method: Develop a reverse-phase HPLC method for the analysis of this compound. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.

-

Analysis of Stressed Samples: Analyze the samples from the forced degradation studies using the initial HPLC method.

-

Method Optimization: Optimize the HPLC method (e.g., gradient, mobile phase composition, flow rate, column temperature) to achieve adequate separation between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting peaks.

-

Method Validation: Once the method is optimized, perform a validation according to ICH guidelines (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness).

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Boc-2-benzylpiperazine: A Technical Guide to its Molecular Structure, Stereochemistry, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-2-benzylpiperazine, with the IUPAC name tert-butyl (2R)-2-benzylpiperazine-1-carboxylate, is a chiral piperazine derivative that serves as a valuable building block in medicinal chemistry. Its structure, featuring a piperazine ring with a benzyl group at the stereogenic center and a tert-butyloxycarbonyl (Boc) protecting group, makes it a key intermediate in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and known properties. While specific, publicly available spectroscopic data such as detailed ¹H and ¹³C NMR assignments are not readily found in the literature, this guide presents a general framework for its synthesis and characterization based on established methods for analogous compounds. Furthermore, it explores the biological context of the parent compound, benzylpiperazine, to offer insights into the potential pharmacological relevance of its derivatives.

Molecular Structure and Properties

This compound is a well-defined chemical entity with a specific three-dimensional arrangement that is crucial for its application in stereoselective synthesis. The presence of the Boc group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom.

General Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | tert-butyl (2R)-2-benzylpiperazine-1-carboxylate |

| CAS Number | 947684-78-8 |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.38 g/mol |

| Appearance | Light brown gel or off-yellow oil |

| Optical Rotation | [α]²⁰_D = +28 ± 2° (c=1 in CHCl₃) |

Stereochemistry

The stereochemistry of this compound is defined by the chiral center at the C2 position of the piperazine ring, which bears the benzyl group. The "(R)" designation indicates the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. This specific enantiomeric form is critical in the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

A Technical Guide to the Commercial Sourcing and Purity of (R)-1-Boc-2-benzylpiperazine

(R)-1-Boc-2-benzylpiperazine is a chiral piperazine derivative crucial as a building block in the synthesis of various bioactive molecules and pharmaceutical compounds.[1][2] Its unique structure, featuring a tert-butyl carbamate (Boc) protecting group, allows for the modulation of pharmacological properties, making it a valuable intermediate in drug discovery, particularly for therapeutics targeting neurological disorders.[1] This guide provides an in-depth overview of its commercial availability, typical purity levels, and the analytical methodologies used for its characterization.

Commercial Availability

This compound is readily available from a variety of chemical suppliers that specialize in building blocks for research and development. The compound is typically offered in research quantities, with options for bulk or custom synthesis upon request. When sourcing this intermediate, it is crucial to consider the supplier's reputation, the provided analytical data, and the stated purity.

Below is a summary of representative commercial suppliers for this compound.

| Supplier | Catalog Number | Purity Specification | Physical Appearance | Storage Conditions |

| Chem-Impex | 17442 (racemic), specific (R) isomer available | ≥ 97% (Assay)[1][2] | Light brown gel[1][2] | 0-8 °C[1][2] |

| 001CHEMICAL | NO20016 | NLT 98%[3] | White solid[3] | Room Temperature[3] |

| BOC Sciences | - | High Purity | - | - |

| Hangzhou Leap Chem Co., Ltd. | - | High Purity | - | - |

| Chemenu Inc. | - | High Purity | - | - |

| SAGECHEM LIMITED | - | High Purity | - | - |

| LGC Standards / Toronto Research Chemicals | - | High Purity | - | - |

Purity and Impurity Profile

The purity of this compound is a critical parameter, as impurities can lead to undesired side reactions or affect the stereochemistry of the final product. Commercially available batches typically have a purity of 97% or higher.

Common Impurities

Potential impurities in this compound may include:

-

Enantiomeric Impurity: The corresponding (S)-enantiomer, (S)-1-Boc-2-benzylpiperazine.

-

Diastereomeric Impurities: If other chiral centers are present in the synthesis.

-

Synthetic Byproducts: Such as the dibenzylated piperazine (1,4-dibenzylpiperazine) or unreacted starting materials.[4]

-

Residual Solvents: Solvents used during synthesis and purification.

Analytical Data Summary

The following table summarizes the key analytical parameters and methodologies for assessing the purity of this compound.

| Parameter | Typical Value/Method | Significance |

| Chemical Purity | ≥ 97% (HPLC, GC-MS) | Ensures the absence of significant non-target organic molecules. |

| Enantiomeric Purity | Typically >98% ee (Chiral HPLC) | Critical for the stereospecificity of subsequent reactions and the biological activity of the final compound. |

| Optical Rotation | [α]D²⁰ = +28 ± 2º (c=1 in CHCl₃)[1][2] | Confirms the presence of the desired enantiomer. |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Verifies the chemical structure of the compound. |

Experimental Protocols for Purity Determination

The following are generalized experimental protocols for determining the chemical and enantiomeric purity of this compound.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of this compound by quantifying the main peak area relative to the total peak area.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Procedure: a. Equilibrate the column with the initial mobile phase composition for at least 30 minutes. b. Inject the prepared sample solution. c. Run the gradient program to elute the compound and any impurities. d. Integrate all peaks in the chromatogram.

-

Calculation:

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To determine the enantiomeric excess (ee) of this compound by separating and quantifying the (R)- and (S)-enantiomers.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase or a suitable solvent.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (e.g., 90:10:0.1 v/v/v).[5]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.

-

Injection Volume: 10 µL.

-

-

Procedure: a. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. b. Inject the sample solution. c. Record the chromatogram, ensuring baseline separation of the two enantiomer peaks.

-

Calculation:

-

Enantiomeric Excess (ee %) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Where Area(R) is the peak area of the (R)-enantiomer and Area(S) is the peak area of the (S)-enantiomer.

-

Visualizing Workflows

The following diagrams illustrate the key processes related to the sourcing and analysis of this compound.

Caption: Sourcing and Application Workflow for this compound.

Caption: Experimental Workflow for the Purity Analysis of Chiral Intermediates.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Piperazines Using (R)-1-Boc-2-benzylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with biological targets.[1] Chiral substituted piperazines, in particular, offer the potential for enhanced potency and selectivity by exploring three-dimensional chemical space. (R)-1-Boc-2-benzylpiperazine is a versatile and valuable chiral building block for the asymmetric synthesis of complex piperazine derivatives.[2][3] Its pre-existing stereocenter at the C2 position can be leveraged to induce stereoselectivity in subsequent modifications, and the orthogonal Boc and benzyl protecting groups allow for selective functionalization at either nitrogen atom.

These application notes provide detailed protocols for the derivatization of this compound, including N-alkylation, N-arylation, and deprotection strategies, to access a diverse range of enantiopure piperazine-based compounds for drug discovery and development.

Key Applications

This compound serves as a key intermediate in several areas of pharmaceutical research:

-

Pharmaceutical Development: It is a crucial starting material for pharmaceuticals targeting the central nervous system.[2][3]

-

Neuropharmacology: Used in the synthesis of derivatives to study neurotransmitter systems and develop treatments for neurological disorders.[3]

-

Organic Synthesis: Valued as a versatile building block for creating complex chiral molecules in both academic and industrial research.[3]

-

Drug Formulation: Its derivatives can enhance the solubility and bioavailability of drug candidates.[2][3]

Synthetic Strategies and Protocols

The synthetic utility of this compound lies in the selective manipulation of the unprotected N4-amine and the subsequent removal of the N1-Boc and C2-benzyl groups. The primary transformations include N-alkylation, N-arylation, and deprotection.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is highly effective for the N-arylation of piperazines.[4][5] This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the N4 position.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide) (1.0 equiv)

-

N-Boc-piperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)[4]

-

Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)[4]

-

Base (e.g., NaOt-Bu, Cs₂CO₃)[4]

-

Anhydrous solvent (e.g., toluene, dioxane)[4]

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (1.5 equiv), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).[4]

-

Add anhydrous solvent (e.g., toluene, to a concentration of ~0.1-0.2 M).[4]

-

Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.[4]

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-2-benzylpiperazine.[4]

The following table summarizes representative yields for the Buchwald-Hartwig amination of the general N-Boc-piperazine scaffold with various aryl bromides. While this data does not specifically use the chiral this compound, it provides a reasonable expectation of efficiency for this class of reaction.

| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ (2) | XantPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 92 |

| 4-Bromoanisole | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |

| 2-Bromopyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 75 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | XantPhos (4) | NaOt-Bu | Dioxane | 80 | 8 | 95 |

Note: Data is representative for the N-Boc-piperazine scaffold and is intended for illustrative purposes.

N-Alkylation via Direct Alkylation or Reductive Amination

The free secondary amine at the N4 position can be readily alkylated using two primary methods: direct alkylation with alkyl halides or reductive amination with aldehydes or ketones.

Materials:

-

This compound

-

Alkyl halide (R-X) (1.0-1.2 equiv)

-

Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 equiv)

-

Solvent (e.g., Acetonitrile, DMF)

Procedure:

-

Dissolve this compound (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv) in the chosen solvent (e.g., acetonitrile).

-

Add the alkyl halide (1.1 equiv) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dilute the residue with dichloromethane (DCM) and water.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Materials:

-

This compound

-

Aldehyde or Ketone (1.0-1.2 equiv)

-

Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) (1.5 equiv)

-

Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

-

Acetic Acid (optional, catalytic amount)

Procedure:

-

Dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in the solvent (e.g., DCM).

-

Add a catalytic amount of acetic acid if desired to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) portion-wise to the stirred solution.

-

Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel.

The following table provides representative yields for N-alkylation reactions on the general N-Boc-piperazine scaffold.

| Alkylating Agent | Method | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzyl Bromide | Direct Alkylation | - | Acetonitrile | 6 | 95 |

| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | 4 | 91 |

| Cyclohexanone | Reductive Amination | NaBH(OAc)₃ | DCE | 12 | 85 |

| Ethyl Iodide | Direct Alkylation | - | DMF | 8 | 89 |

Note: Data is representative for the N-Boc-piperazine scaffold and is intended for illustrative purposes.

Deprotection Strategies

The orthogonal nature of the Boc and benzyl protecting groups allows for their selective removal, enabling further functionalization at either the N1 or N4 positions.

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM or another suitable organic solvent (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Procedure:

-

Dissolve the N-benzyl protected piperazine derivative (1.0 equiv) in a suitable solvent such as ethanol or methanol.

-

Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), at a loading of 10-20% by weight.[6]

-

For substrates where debenzylation is difficult, a small amount of acid (e.g., acetic acid or HCl) can be added to facilitate the reaction.[6]

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours.[6]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the combined filtrate under reduced pressure to obtain the debenzylated product.

Visualized Workflows

Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.

Caption: Parallel workflows for N-Alkylation of the piperazine scaffold.

Caption: Orthogonal deprotection strategies for substituted piperazines.

References

- 1. researchgate.net [researchgate.net]